Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate

Medicinal chemistry C–H activation Cross-coupling

Medicinal chemists pursuing kinase inhibitors face regioselectivity challenges with unsubstituted imidazopyrazine cores. This mono-chlorinated building block solves that by enabling direct palladium-catalyzed cross-coupling at C-5, saving 2-3 synthetic steps. Key benefits: • >500-fold IC50 modulation range for c-Src, mTOR, PI3Kδ inhibitors via late-stage diversification • Preserved C-8 position for independent amino substitution controlling brain penetration (brain/plasma ratio >1.0) • ≥98% purity reduces pre-reaction purification; mono-chlorination avoids dichloro regioselectivity issues

Molecular Formula C9H8ClN3O2
Molecular Weight 225.63 g/mol
CAS No. 1250996-90-7
Cat. No. B1403527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate
CAS1250996-90-7
Molecular FormulaC9H8ClN3O2
Molecular Weight225.63 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=NC=C(N2C=N1)Cl
InChIInChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-6-3-11-4-7(10)13(6)5-12-8/h3-5H,2H2,1H3
InChIKeyFJDWATOOVGSVIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate: Chemical Class & Procurement


Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate is a functionalized imidazo[1,5-a]pyrazine bearing a chlorine atom at the C-5 position and an ethyl ester at C-1 . This scaffold is a recognized privileged structure in medicinal chemistry, with derivatives reported as inhibitors of kinases including c-Src, mTOR, PI3Kδ, BTK, ACK1, and IRE1α [1][2]. The compound functions primarily as a key synthetic intermediate, with the C-5 chlorine serving as a versatile handle for late-stage diversification via palladium-catalyzed cross-coupling to generate 5-aryl/heteroaryl imidazo[1,5-a]pyrazines of biological relevance [3]. Procuring this specific chlorinated building block—rather than a generic imidazopyrazine—provides direct entry into the C-5 functionalization space that has been demonstrated to critically influence kinase potency, selectivity, and CNS penetration in lead optimization programs [4].

Advantages Over Generic Imidazopyrazine Building Blocks


The imidazo[1,5-a]pyrazine core is not a uniform commodity; substitution pattern, halogen identity, and ester type each dictate the accessible chemical space and downstream biological profile [1]. The unsubstituted ethyl imidazo[1,5-a]pyrazine-1-carboxylate (CAS 1377584-27-4) lacks a leaving group at C-5, precluding direct palladium-catalyzed cross-coupling and requiring alternative, lower-yielding C–H activation strategies for arylation [2]. The methyl ester analog (CAS 1823552-14-2) introduces altered solubility and transesterification kinetics, while the 5,8-dichloro variant (CAS 1256633-28-9) sacrifices the regioselectivity that the mono-chlorinated target compound preserves for sequential derivatization . Critically, published SAR for c-Src, mTOR, and PI3Kδ programs demonstrates that the nature of the C-5 substituent exerts a dominant effect on both enzymatic potency (IC50 shifts exceeding 100-fold across C-5 variants) and pharmacokinetic properties including CNS penetration (brain/plasma ratio) [3]. Substituting the C-5 chlorine with hydrogen, bromine, or fluorine—or altering the ester—would yield a different synthetic intermediate that cannot replicate the validated reaction sequence or the biological profile of the C-5 chloro series.

Differentiation Evidence Against Closest Analogs


C-5 Chlorine Enables Palladium-Catalyzed Cross-Coupling

The target compound bears a C(sp²)–Cl bond at the C-5 position, with a bond dissociation energy (BDE) of approximately 96 kcal/mol, compared to the C(sp²)–H bond in the unsubstituted analog (CAS 1377584-27-4) with a BDE of approximately 112 kcal/mol [1][2]. This ~16 kcal/mol difference translates into facile oxidative addition with Pd(0) catalysts under mild conditions (typically 80–100 °C, 2–12 h), enabling Heck, Suzuki, and Negishi couplings to install aryl, heteroaryl, or alkenyl groups at C-5 [3]. The unsubstituted analog lacks a competent leaving group at C-5 and requires either pre-functionalization via directed metalation (n-BuLi, −78 °C) or direct C–H activation strategies that typically proceed in lower yields (40–60% vs. 70–95% for the chloro precursor in comparable Suzuki couplings) and with narrower substrate scope [4]. In the landmark c-Src inhibitor study by Mukaiyama et al., all potent compounds (IC50 < 100 nM in c-Src enzymatic assay) contained an aryl group at C-5 introduced via the C-5 halo intermediate, and SAR demonstrated that C-5 substitution modulates IC50 over a >500-fold range (from 8.9 nM to >5,000 nM), confirming that the C-5 position is the dominant potency determinant [5].

Medicinal chemistry C–H activation Cross-coupling Kinase inhibitor synthesis

Chlorine's Electron-Withdrawing Effect on Ring Reactivity

The chlorine substituent at C-5 exerts an electron-withdrawing inductive effect that measurably alters the electron density distribution across the imidazo[1,5-a]pyrazine bicyclic system. The Hammett σₘ constant for chlorine is +0.37, compared to 0.00 for hydrogen in the unsubstituted analog, indicating a net withdrawal of electron density from the π-system [1]. This electronic perturbation has two practical consequences: (1) the C-3 position of the target compound is activated toward nucleophilic aromatic substitution and directed metalation at C-3, as demonstrated by Board et al., who achieved regioselective C3-functionalization of imidazo[1,5-a]pyrazines with yields of 60–85% when C-5 bears a substituent [2]; (2) the electron-poor pyrazine ring exhibits increased stability toward oxidative degradation compared to electron-rich analogs, potentially contributing to longer shelf-life under ambient storage . The 5-fluoro analog, with a σₘ of +0.34, provides a similar electronic profile but lacks the synthetic versatility of the C–Cl bond for cross-coupling. The 5-bromo analog (σₘ = +0.39) is electronically comparable but exhibits a C–Br BDE of ~81 kcal/mol, which can lead to undesired premature oxidative addition or decomposition during multi-step sequences where the chloro compound remains stable [1].

Physical organic chemistry Hammett analysis Reactivity prediction Synthetic planning

Ethyl Ester vs. Methyl Ester: Solubility and Procurement

The target compound bears an ethyl ester at C-1, distinguishing it from the methyl ester analog (CAS 1823552-14-2). The ethyl ester imparts marginally higher lipophilicity (estimated ΔlogP ≈ +0.5 to +0.6 for ethyl vs. methyl ester of the same carboxylic acid), which can influence solubility in organic solvents and chromatographic behavior during purification [1]. From a procurement perspective, the ethyl ester (target) is more widely stocked across multiple vendors: available at ≥98% purity from Leyan (Cat. 1127947) and NLT 98% from MolCore, compared to the methyl ester which is listed at 97% purity from a single identified supplier on ChemicalBook . In multi-step synthesis, the ethyl ester offers a distinct advantage: selective hydrolysis or transesterification can be performed orthogonally to methyl esters present elsewhere in complex intermediates, providing greater flexibility in protecting group strategies [2]. The unsubstituted ethyl ester analog (CAS 1377584-27-4) is available at comparable purity (98% from Fluorochem; 98.02% by HPLC from MSE PRO) but, as discussed in Evidence Item 1, lacks the C-5 chlorine handle essential for subsequent diversification .

Ester chemistry Solubility Synthetic intermediate selection Procurement

Mono- vs. Di-Chlorination: Regioselective Functionalization

The target compound is mono-chlorinated at C-5, leaving the C-8 position unsubstituted and available for independent functionalization through electrophilic aromatic substitution or directed metalation. In contrast, the 5,8-dichloro analog (CAS 1256633-28-9) presents two competing reactive sites, complicating regioselective mono-functionalization . The C-8 position of the target compound has been shown to undergo directed ortho-metalation when equipped with suitable directing groups (e.g., amide), enabling a sequential diversification strategy: C-5 cross-coupling first, followed by C-8 functionalization [1]. This is particularly relevant for kinase inhibitor design, where the c-Src inhibitor program demonstrated that the C-8 substituent modulates CNS penetration (brain/plasma ratio) independently of C-5-driven potency: compound 14c·HCl, bearing a C-5 aryl and a C-8 amino substituent, achieved a brain/plasma ratio >1.0 compared to <0.6 for the corresponding C-8 unsubstituted analog BMS-279700 [2]. The 5,8-dichloro compound would require extensive optimization to achieve comparable sequential selectivity, incurring additional synthetic steps and yield losses.

Regioselective synthesis Sequential functionalization Diversity-oriented synthesis Kinase inhibitor libraries

High-Value Application Scenarios


C-5 Arylated c-Src Inhibitors for CNS-Penetrant Stroke Therapy

Medicinal chemistry teams pursuing CNS-penetrant c-Src inhibitors for acute ischemic stroke should source this compound as the key intermediate. The C-5 chlorine enables direct Suzuki or Heck coupling to install aryl groups that—per Mukaiyama et al. (2006)—modulate c-Src IC50 over a >500-fold range (8.9 nM to >5,000 nM) and are essential for achieving the target product profile . The mono-chlorinated scaffold preserves the C-8 position for subsequent amino substitution, which independently controls brain penetration (brain/plasma ratio improved from <0.6 to >1.0), a critical determinant of in vivo neuroprotective efficacy in the rat MCA occlusion model .

mTORC1/mTORC2 Dual Inhibitors via Sequential Diversification

For oncology programs targeting mTOR, the orally bioavailable imidazo[1,5-a]pyrazine series described by Nowak et al. (2011) demonstrated that substitution at both C-5 and C-8 is required for balanced mTORC1/mTORC2 inhibition and metabolic stability . The target compound's C-5 chlorine provides the first diversification point (cross-coupling), while the unsubstituted C-8 position accommodates a second, independent diversification through directed metalation or nucleophilic displacement . This sequential strategy enabled the discovery of compound 4c, which achieved in vivo tumor growth inhibition in an MDA-MB-231 xenograft model following oral administration . Sourcing the mono-chlorinated intermediate rather than attempting to functionalize an unsubstituted core saves 2–3 synthetic steps and avoids the regioselectivity challenges of the dichloro analog.

PI3Kδ-Selective Inhibitors for B-Cell Malignancies

The imidazo[1,5-a]pyrazine scaffold is the core of multiple patented PI3Kδ inhibitor series (e.g., Beigene patent family IL290419B, EP 4219502 A1) . The C-5 chlorine in the target compound provides a direct entry point for introducing the aryl or heteroaryl substituents that patent SAR indicates are critical for PI3Kδ isoform selectivity over PI3Kα, β, and γ . Procurement of this specific chlorinated building block enables parallel synthesis of focused libraries to explore the C-5 aryl SAR space, with the ethyl ester serving as a convenient protecting group that can be hydrolyzed to the carboxylic acid for subsequent amide coupling or bioisostere introduction in the final lead optimization phase .

Imidazopyrazine-Focused Libraries for Kinase Profiling

University medicinal chemistry core facilities and screening collections seeking to expand their kinase-targeted chemical space should select this compound as the central building block for imidazo[1,5-a]pyrazine library production. The combination of broad vendor availability (≥5 suppliers, purity ≥98%), the balanced reactivity of the C-5 chlorine (enabling robust parallel cross-coupling under standardized conditions), and the well-precedented SAR across multiple kinase targets (c-Src, mTOR, PI3Kδ, BTK, ACK1) makes this intermediate the most versatile and best-characterized entry point into the imidazopyrazine chemical space . Its higher purity relative to the methyl ester analog (≥98% vs. 97%) reduces pre-reaction purification requirements, while its mono-chlorination status avoids the regioselectivity complications of the dichloro compound, maximizing the number of successfully synthesized library members per synthesis cycle .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.